Home > Products > Screening Compounds P45612 > 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine
1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine - 1511629-06-3

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine

Catalog Number: EVT-1721836
CAS Number: 1511629-06-3
Molecular Formula: C11H11N5
Molecular Weight: 213.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Phenyl-4-(1H-pyrazol-5-yl)-1H-pyrazolo[3,4-b]quinolin-5(4H)-ones

  • Compound Description: This class of compounds incorporates a pyrazolo[3,4-b]quinoline core, with a phenyl substituent at the 4-position and a 1H-pyrazol-5-yl group at the 6-position. These derivatives were synthesized using a multi-component reaction in an ionic liquid medium and evaluated for their anticancer activity against HeLa and DU145 cells. []

N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

  • Compound Description: This compound features an isoquinoline core substituted with a 1-methyl-1H-pyrazol-4-yl group at the 5-position and a 6-chloro-3-nitropyridin-2-yl group at the 3-position via an amine linkage. The synthesis involved a Buchwald-Hartwig arylamination and a regioselective nucleophilic aromatic substitution. The compound was evaluated for its inhibitory potency against kinases with a cysteine residue in their hinge region (MPS1, MAPKAPK2, p70S6Kβ/S6K2). []

(E)-N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-1-(pyridin-2-yl)methanimine

  • Compound Description: This compound is an imine derivative formed by the condensation of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and 2-pyridinecarboxaldehyde. The structure features a pyridine ring linked to a pyrazole ring via a methanimine (-CH=N-) bridge. []

5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480)

  • Compound Description: AZD1480 is a potent Jak2 inhibitor containing a pyrimidine core substituted with a 5-methyl-1H-pyrazol-3-yl group at the 4-position and a chiral (1S)-1-(5-fluoropyrimidin-2-yl)ethyl amino group at the 2-position. Developed as a potential therapeutic for myeloproliferative neoplasms, AZD1480 inhibits Jak2 V617F cell lines and shows in vivo efficacy in a TEL-Jak2 model. []

2-(4-((5-Aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo[4,5-b]pyridines and 1-((4-(1H-Imidazo[4,5-b]pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines

  • Compound Description: This research focuses on two classes of compounds: 2-(4-((5-aryl-1H-1,2,4-triazol-3-yl)methylthio)phenyl)-1H-imidazo[4,5-b]pyridines and 1-((4-(1H-imidazo[4,5-b]pyridin-2-yl)phenylthio)methyl)-N-aryl-3-methyl-1H-pyrazol-5-amines. These compounds incorporate a variety of heterocyclic rings, including imidazo[4,5-b]pyridine, triazole, and pyrazole moieties, connected through thiomethylene (-CH2-S-) linkers. []

1-((Benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-Aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles

  • Compound Description: These two series of compounds, 1-((benzo[d]thiazol-2-yl)methyl)-4,5-dihydro-3-methyl-N-phenyl-1H-pyrazol-5-imines and 2-((5-aryl-1H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazoles, were synthesized and characterized for their biological activities. The first series contains a pyrazole ring linked to a benzothiazole moiety via a methylene bridge, while the second series features a benzothiazole directly connected to a triazole ring through a methyl linker. []

4-(2-Chloroquinolin-3-yl)-6-(6-methyl-1H-benzimidazol-2-yl)pyrimidin-2-amines

  • Compound Description: This group of compounds features a pyrimidine core substituted with a 2-chloroquinolin-3-yl group at the 4-position and a 6-methyl-1H-benzimidazol-2-yl group at the 6-position. Synthesized via a multistep approach, these compounds were evaluated for their anthelmintic activity in vitro against Pheretima posthuma. []

3-(1-Methylbenzimidazol-2-yl)pyrazolopyrimidine and pyrimido[2,1-b][1,3]benzothiazole derivatives

  • Compound Description: This research focuses on the synthesis and antimicrobial evaluation of two related heterocyclic systems: 3-(1-methylbenzimidazol-2-yl)pyrazolopyrimidines and pyrimido[2,1-b][1,3]benzothiazoles. Both classes of compounds were synthesized from common intermediates and diversified through reactions with various nucleophiles. []

1,3-Dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthines

  • Compound Description: This study describes a series of 1,3-dipropyl-8-(3-benzimidazol-2-yl-methoxy-1-methylpyrazol-5-yl)xanthine derivatives designed as A2B adenosine receptor antagonists. The structure features a xanthine core with a 1-methylpyrazol-5-yl group linked at the 8-position. The pyrazole ring is further functionalized at the 3-position with a benzimidazole moiety via a methoxy linker. []

4-Substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-ones

  • Compound Description: This study reports the synthesis and characterization of a series of 4-substituted-phenyl-3-chloro-1-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-yl}azetidin-2-one derivatives. These compounds incorporate a 3,5-dimethyl-1H-pyrazole moiety linked to a thiadiazole ring, which is further connected to an azetidinone ring. []

1-Arylpyrazoles

  • Compound Description: This research describes the design, synthesis, and pharmacological evaluation of a series of 1-arylpyrazole derivatives as potent and selective σ1 receptor antagonists. The structure-activity relationship studies identified crucial structural features for σ1 receptor binding affinity and selectivity. []

(E)-4-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one

  • Compound Description: This study focuses on a novel compound, (E)-4-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-2-(4-nitrophenyl)oxazol-5(4H)-one, containing a 1,3-diphenylpyrazole moiety linked to an oxazolone ring through a methylene bridge. The compound and its derivatives were synthesized and evaluated for their antimicrobial and anticancer activities. []

N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound comprises a pyrazole ring substituted with a tetrahydrofuran-3-yl group at the 1-position and a 2-(methylsulfanyl)pyrimidin-4-yl group at the 4-position. This compound, obtained via cycloaddition and N-methylation reactions, exists as two enantiomers due to the chiral center in the tetrahydrofuranyl ring. [, ]

Ethyl (2E)-3-N,N-Dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate

  • Compound Description: This study explores the reactivity of ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate, a compound containing a pyrazole ring connected to a propenoate moiety. The compound was reacted with various amines, 2H-pyran-2-one, and 5,5-dimethylcyclohexane-1,3-dione to yield a variety of heterocyclic derivatives. []

3-(5-3-Methyl-5-[(3-methyl-7-5-[2-(aryl)-4-oxo-1,3-thiazolan-3-yl]-1,3,4-thiadiazol-2-ylbenzo[b]furan-5-yl)methyl]benzo[b]furan-7-yl-1,3,4-thiadiazol-2-yl)-2-(aryl)-1,3-thiazolan-4-ones

  • Compound Description: This study involves the synthesis and biological evaluation of a series of complex thiazolanone derivatives containing multiple heterocyclic rings, including thiazole, thiadiazole, and benzofuran moieties. These compounds were screened for their nematicidal and antimicrobial activities. []

4-(1H-Pyrazol-1-yl)pyrimidine derivatives

  • Compound Description: This research focuses on the design, synthesis, and herbicidal activity of a series of novel 4-(1H-pyrazol-1-yl)pyrimidine derivatives. The structure-activity relationship studies revealed that the substituents on the pyrimidine ring significantly influence their herbicidal efficacy. []

[1-(5,7-Dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl][methylene]aniline derivatives

  • Compound Description: This study describes the synthesis and characterization of a series of [1-(5,7-dichloro-1,3-benzoxazol-2-yl)-3-substituted phenyl-1H-pyrazol-4-yl][methylene]aniline derivatives. These compounds feature a pyrazole ring linked to a benzoxazole moiety and further substituted with various aniline groups. []

N-Mannich Bases of 5-Amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one

  • Compound Description: This research investigates the synthesis, characterization, and biological evaluation of a series of N-Mannich bases derived from 5-amino-4-[2-(6-bromo-1,3-benzothiazol-2-yl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one. The compounds were synthesized through a Mannich reaction with various amines and evaluated for their antimicrobial, antioxidant, and cytotoxic activities. []

Substituted Methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates

  • Compound Description: This research describes the development of a series of substituted methyl (2-{4-[3-(3-methanesulfonylamino-2-fluoro-5-chlorophenyl)-1H-pyrazol-4-yl]pyrimidin-2-ylamino}ethyl)carbamates as BRAF kinase inhibitors. These compounds feature a pyrazole ring connected to a pyrimidine ring, which is further substituted with various carbamate groups. []
  • Compound Description: This study focuses on the synthesis and characterization of a series of novel 1-( ( 1 (piperidine-1-yl-methyl) /(morpholinomethyl) / (4-methylpiperazin-1-yl-methyl )-6- nitro- 1H-benzo [d] imidazol-2-yl ) methyl -6-(4-substituted phenoxy)-4,8-dihydro-1H-[1,3,2] dioxaphosphepino [5,6-d] imidazole-6-oxide derivatives. These compounds incorporate various heterocyclic moieties, including benzimidazole, dioxaphosphepine, and imidazole rings. []

N-Methyl-2,3-dihydroquinazolin-4-ones linked 1,3-thiazole hybrids

  • Compound Description: This research focuses on the synthesis, characterization, and anti-tubercular activity of a series of N-methyl-2,3-dihydroquinazolin-4-ones linked 1,3-thiazole hybrids. The compounds were synthesized via a multi-step approach and evaluated for their inhibitory activity against Mycobacterium tuberculosis H37Rv. []

2-{[5-(Aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamides

  • Compound Description: This research investigates the synthesis and biological evaluation of a series of novel 2-{[5-(aralkyl/aryl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(4-methyl-1,3-thiazol-2-yl)acetamide derivatives as potential therapeutic agents for Alzheimer’s disease and diabetes. The compounds contain a 1,3-thiazole ring linked to a 1,3,4-oxadiazole ring through a sulfur atom. []

(4Z)-2-(4-((15Z)-4-(2-Substituted arylhydrazono)-4,5-dihydro-3-methyl-5-oxopyrazol-1-yl)phenylamino)-N’-(2-oxoindolin-3-ylidene)acetohydrazide Mannich bases

  • Compound Description: This study describes the synthesis, characterization, and antimicrobial activity of a series of novel Mannich bases containing pyrazolone and indole systems. The compounds were synthesized via a multi-step approach and evaluated for their inhibitory activity against various pathogenic bacteria and fungi. []

3-(5-Amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles

  • Compound Description: This study reports a simple route for the synthesis of 3-(5-amino-1H-pyrazol-4-yl)-5-methyl-4H-1,2,4-triazoles from β-O'-ethoxyethylidene) 5-amino-1H-pyrazole-4-carboxhydrazides and primary amines. The conformational features of the synthesized compounds were studied using 1H NMR data. []

N-Substituted (thiazol-2-ylidene)pyrazol-5-amine derivatives

  • Compound Description: This research describes the synthesis of N-substituted (thiazol-2-ylidene)pyrazol-5-amine derivatives via the condensation of pyrazolylthioureas with ω-bromoacetophenones. The reaction provides a direct route to these heterocyclic compounds, which contain both a pyrazole and a thiazole ring. [, ]

5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one

  • Compound Description: This study presents an efficient synthesis of 5-methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo[3,4-b]pyridin-6(3H)-one, a complex heterocyclic compound containing multiple ring systems, including pyrazole, chromene, and thienopyrimidine. []
  • Compound Description: This research focuses on the synthesis of a variety of heterocyclic compounds, including pyridines, thienopyridines, and pyridothienopyrimidines, all bearing a 1,3-diphenyl-1H-pyrazole moiety. The study explores different synthetic routes for incorporating the pyrazole ring into these heterocyclic scaffolds. []
Overview

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine is a heterocyclic compound characterized by the presence of both pyrazole and benzodiazole rings. Its unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry and materials science. The compound has been studied for its potential applications in drug development and as a building block for novel materials with specific electronic or optical properties.

Source and Classification

This compound falls under the category of heterocyclic compounds, which are organic molecules containing at least one atom that is not carbon in the ring structure. Specifically, it combines elements from both the pyrazole and benzodiazole families, contributing to its distinctive chemical properties. The compound is often synthesized for research purposes, particularly in the fields of medicinal chemistry and biological research.

Synthesis Analysis

Methods

The synthesis of 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine typically involves cyclization reactions between appropriate precursors. A common method includes:

  • Reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with o-phenylenediamine: This reaction is conducted in the presence of a dehydrating agent such as phosphorus oxychloride. The process usually requires reflux conditions to promote the formation of the benzodiazole ring.

Technical Details

The reaction conditions are critical for achieving high yields and purity. The use of phosphorus oxychloride facilitates the removal of water, driving the reaction toward product formation. The reaction temperature and time must be optimized to ensure complete conversion of reactants to the desired product.

Molecular Structure Analysis

Structure

The molecular formula for 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine is C_11H_10N_4. The structure consists of:

  • A pyrazole ring (five-membered ring with two adjacent nitrogen atoms).
  • A benzodiazole moiety (a fused benzene and diazole ring).

Data

The compound's molecular weight is approximately 210.23 g/mol. Its structural characteristics contribute to its reactivity and interactions with biological systems.

Chemical Reactions Analysis

Reactions

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine can undergo several chemical transformations:

  • Oxidation: Using agents like potassium permanganate or hydrogen peroxide can yield corresponding oxides.
  • Reduction: Reducing agents such as lithium aluminum hydride can convert it to amine derivatives.
  • Substitution: Nucleophilic substitution reactions may occur on either the pyrazole or benzodiazole rings using alkyl halides or acyl chlorides, allowing for functional group modifications.

Technical Details

The choice of reagents and conditions significantly influences the outcome of these reactions. For example, oxidation reactions may require careful control of temperature and concentration to avoid overoxidation.

Mechanism of Action

The mechanism of action for 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine involves its ability to bind to specific enzymes or receptors in biological systems:

  • Enzyme Inhibition: The compound may inhibit enzyme activity by occupying active sites, preventing substrate binding.
  • Receptor Interaction: It can also modulate receptor activity, leading to altered signaling pathways within cells.

Data

Research indicates that compounds with similar structures often exhibit significant biological activity due to their ability to mimic natural substrates or bind tightly to target proteins.

Physical and Chemical Properties Analysis

Physical Properties

The compound is typically characterized by:

  • Appearance: Often presented as a solid or crystalline form.
  • Solubility: Solubility in organic solvents varies; specific data would depend on experimental conditions.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under standard laboratory conditions but may decompose under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of both pyrazole and benzodiazole derivatives, allowing for diverse synthetic applications.
Applications

Scientific Uses

The applications of 1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine span various fields:

  • Medicinal Chemistry: Investigated for potential therapeutic effects against various diseases due to its enzyme-inhibiting properties.
  • Materials Science: Explored as a precursor for developing new materials with tailored electronic properties.
  • Biological Research: Utilized in studies focused on enzyme inhibition and receptor binding mechanisms, providing insights into cellular processes.

This compound represents a versatile tool in both synthetic chemistry and biological research, highlighting its importance in advancing scientific knowledge and potential therapeutic applications.

Properties

CAS Number

1511629-06-3

Product Name

1-(1-methyl-1H-pyrazol-3-yl)-1H-1,3-benzodiazol-2-amine

IUPAC Name

1-(1-methylpyrazol-3-yl)benzimidazol-2-amine

Molecular Formula

C11H11N5

Molecular Weight

213.24 g/mol

InChI

InChI=1S/C11H11N5/c1-15-7-6-10(14-15)16-9-5-3-2-4-8(9)13-11(16)12/h2-7H,1H3,(H2,12,13)

InChI Key

PZAPXYHLIMZBSP-UHFFFAOYSA-N

SMILES

CN1C=CC(=N1)N2C3=CC=CC=C3N=C2N

Canonical SMILES

CN1C=CC(=N1)N2C3=CC=CC=C3N=C2N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.